molecular formula C11H10BrClN2S B3051798 Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide CAS No. 36103-99-8

Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide

Cat. No.: B3051798
CAS No.: 36103-99-8
M. Wt: 317.63 g/mol
InChI Key: FJNNYMJFIMIKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the imidazo[2,1-b]thiazole core structure contributes to its wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole core . The reaction is often carried out in a solvent such as 1,4-dioxane under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by combining the reactants in a multistage system without isolating intermediate compounds . This approach enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted imidazo[2,1-b]thiazole compounds .

Scientific Research Applications

Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide stands out due to its potent anticancer activity and broad-spectrum antimicrobial properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNYMJFIMIKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36103-99-8
Record name 7H-Imidazo(2,1-b)thiazol-1-ium, 5,6-dihydro-3-(p-chlorophenyl)-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036103998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Reactant of Route 3
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Reactant of Route 4
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Reactant of Route 5
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide
Reactant of Route 6
Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.